2-Chloro-3-fluoro-4-(methylthio)pyridine

Catalog No.
S6593093
CAS No.
1826110-14-8
M.F
C6H5ClFNS
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-4-(methylthio)pyridine

CAS Number

1826110-14-8

Product Name

2-Chloro-3-fluoro-4-(methylthio)pyridine

IUPAC Name

2-chloro-3-fluoro-4-methylsulfanylpyridine

Molecular Formula

C6H5ClFNS

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3

InChI Key

KCYJLKSBTBYLKE-UHFFFAOYSA-N

SMILES

CSC1=C(C(=NC=C1)Cl)F

Canonical SMILES

CSC1=C(C(=NC=C1)Cl)F

2-Chloro-3-fluoro-4-(methylthio)pyridine is a heterocyclic compound characterized by the presence of chlorine, fluorine, and a methylthio group on its pyridine ring. Its molecular formula is C₆H₄ClFNS, and it has a molecular weight of approximately 175.62 g/mol. The structure consists of a pyridine ring substituted at the 2, 3, and 4 positions with chlorine, fluorine, and a methylthio group, respectively. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the unique electronic properties imparted by the halogen and sulfur substituents.

The chemical reactivity of 2-chloro-3-fluoro-4-(methylthio)pyridine primarily involves nucleophilic substitution reactions, particularly the nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing chlorine and fluorine atoms enhances the reactivity of the aromatic ring towards nucleophiles. The methylthio group can also undergo oxidation reactions to form sulfoxides or sulfones under appropriate conditions, which may lead to further derivatization of the compound .

While specific biological activity data for 2-chloro-3-fluoro-4-(methylthio)pyridine is limited, compounds with similar structures have been studied for their pharmacological properties. For instance, pyridine derivatives are known to exhibit antibacterial, antifungal, and anti-inflammatory activities. The unique combination of chlorine, fluorine, and sulfur substituents may enhance the bioactivity of this compound, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 2-chloro-3-fluoro-4-(methylthio)pyridine can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-chloro-3-fluoropyridine, a methylthio group can be introduced via nucleophilic attack using a methylthiol reagent in the presence of a base.
  • Halogen Exchange: The compound can also be synthesized by exchanging one halogen for another in a suitable precursor pyridine derivative.
  • Functional Group Transformation: Existing functional groups on related pyridine compounds can be transformed into the desired methylthio group through various synthetic routes involving oxidation or alkylation reactions .

2-Chloro-3-fluoro-4-(methylthio)pyridine has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: In the development of new pesticides or herbicides due to its structural features that may enhance biological activity.
  • Material Science: As a building block in the synthesis of novel materials or polymers with specific properties .

Interaction studies involving 2-chloro-3-fluoro-4-(methylthio)pyridine typically focus on its reactivity with various nucleophiles in synthetic applications. These studies help elucidate its potential as a versatile building block in organic synthesis and explore its interactions with biological targets that could lead to therapeutic applications. The compound's reactivity profile is influenced by the electronic effects of its substituents, which can modulate binding interactions with biological molecules .

Several compounds share structural similarities with 2-chloro-3-fluoro-4-(methylthio)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-3-fluoropyridineChlorine and fluorine on pyridineCommon precursor in various syntheses
2-Chloro-4-fluoropyridineChlorine at position 2 and fluorine at 4Used in agrochemical applications
2-(Methylthio)pyridineMethylthio group onlyLacks halogen substituents
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridineTrifluoromethyl instead of methylthioIncreased lipophilicity and reactivity

The uniqueness of 2-chloro-3-fluoro-4-(methylthio)pyridine lies in its combination of halogen and sulfur functionalities, which may offer distinct electronic properties compared to other derivatives. This combination could enhance its utility in specific

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

176.9815262 g/mol

Monoisotopic Mass

176.9815262 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

Explore Compound Types